
(-)-trans-Allethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-trans-allethrin is a trans-allethrin. It derives from a (-)-trans-chrysanthemic acid.
Scientific Research Applications
Usage in Mosquito Control
(-)-trans-Allethrin is primarily recognized for its role in mosquito control. It is a common ingredient in mosquito coils and is used for its insecticidal properties. However, the usage patterns and perception of its efficacy are varied among communities. For instance, a study conducted in a malaria-endemic area in Ghana revealed that the usage of mosquito coils, including those with high d-allethrin concentration, is popular. However, the study also pointed out that the efficacy against the malaria vector, Anopheles gambiae, was less than optimal, raising concerns about the actual effectiveness and possible health implications of prolonged exposure to the smoke from the coils (Avicor, Wajidi, & Owusu, 2017).
Health Implications of Prolonged Exposure
Extended exposure to this compound, particularly through mosquito repellents like coils, may have health implications. A study examining the biochemical profile of individuals with chronic exposure to pyrethroid-based allethrin and prallethrin mosquito repellents indicated significant metabolic changes. Although the study suggested both protective changes and metabolic derangement, it emphasized the need for more comprehensive research to fully understand the long-term effects of such exposure (Narendra, Kavitha, Kiranmai, Rao, & Varadacharyulu, 2008).
Environmental and Human Exposure Analysis
Research on the determinants of children's exposure to pyrethroid insecticides, including this compound, in western France, highlighted the multi-faceted nature of exposure pathways. This study, which analyzed urine samples and household dust, found that diet, parental occupation, and the frequency of insecticide use in homes were significant factors influencing exposure levels. It underscored the complexity of exposure sources and emphasized the importance of considering various factors for a holistic understanding of the potential risks associated with pyrethroid insecticides (Glorennec et al., 2017).
properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m0/s1 |
InChI Key |
ZCVAOQKBXKSDMS-DRXWIORDSA-N |
Isomeric SMILES |
CC1=C(C(=O)CC1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



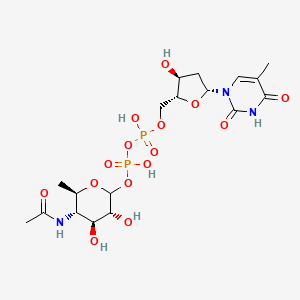
![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)


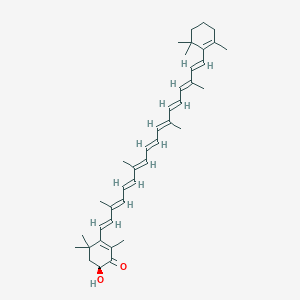

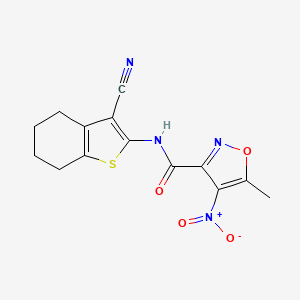
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)
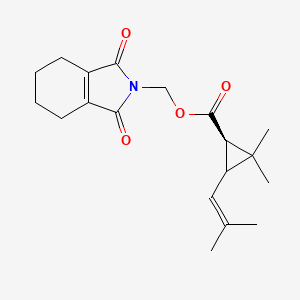

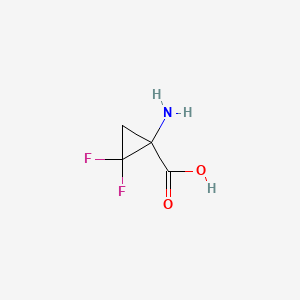
![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)